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Cat. No.: B120664 Get Quote

Technical Support Center: PECVD HMDSO Films
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Hexamethyldisiloxane (HMDSO)

films. The focus is on controlling the film's hydrophobicity by adjusting the oxygen gas ratio

during deposition.

Frequently Asked Questions (FAQs)
Q1: How does the oxygen-to-HMDSO ratio fundamentally alter the film's surface properties?

A1: The ratio of oxygen to HMDSO precursor in the plasma is the primary factor controlling the

transition from a hydrophobic to a hydrophilic surface.

Without or with low oxygen: The plasma process primarily fragments the HMDSO monomer,

resulting in a highly cross-linked, polymer-like film (pp-HMDSO) that retains a significant

number of methyl (-CH₃) groups from the precursor.[1] This organic character is responsible

for the film's low surface energy and hydrophobic nature, with water contact angles often

exceeding 100°.[2]

With high oxygen: The addition of oxygen to the plasma creates highly reactive oxygen

radicals. These radicals effectively scavenge carbon and hydrogen from the HMDSO

fragments, leading to a decrease in the organic (Si-CH₃) components and promoting the
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formation of a more inorganic, silica-like (SiOₓ) structure.[1][3] This SiOₓ network is

chemically similar to glass, resulting in a high surface energy and a hydrophilic surface with

low water contact angles.[1]

Process Condition

Resulting Film Chemistry

Surface Property

Low O₂/HMDSO Ratio

High Organic Content
(Si-CH₃ groups retained)

High O₂/HMDSO Ratio

High Inorganic Content
(Si-O-Si network forms)

Hydrophobic Surface
(High Contact Angle)

Hydrophilic Surface
(Low Contact Angle)

Click to download full resolution via product page

Q2: How can I verify the chemical changes in the film as I vary the oxygen ratio?

A2: Fourier Transform Infrared (FTIR) spectroscopy is the most common and effective method

for this analysis. By examining the FTIR spectrum of your deposited film, you can identify the

key chemical bonds.

A strong absorption band around 1260 cm⁻¹ corresponds to the Si-CH₃ bond, which is

characteristic of the organic, hydrophobic film.[4]

A broad and intense absorption band between 1000-1100 cm⁻¹ is attributed to the Si-O-Si

asymmetric stretching vibration, which is the backbone of a silica-like structure.[5][6] As you

increase the oxygen ratio in your process, you should observe a decrease in the intensity of
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the Si-CH₃ peak and a corresponding increase and potential shift in the Si-O-Si peak,

confirming the transition to a more inorganic SiOₓ film.[7]

Troubleshooting Guide
Problem: My film is not hydrophobic enough (contact angle is too low).

Solution: To increase hydrophobicity, you need to increase the organic character of the film.

Decrease the Oxygen Flow: Reduce the O₂/HMDSO gas flow ratio. If you are currently using

oxygen, try reducing its flow rate incrementally or even depositing a film with pure HMDSO

and a carrier gas (like Argon) to achieve the most hydrophobic surface.[1] Films deposited

from pure HMDSO can achieve contact angles of around 110°.[1]

Check for Plasma Instability: At lower monomer flows or higher power, the HMDSO

precursor might be fragmenting too much. Ensure the plasma is stable.[2]

Verify Precursor Integrity: Ensure your HMDSO precursor has not been contaminated with

water or other substances.

Problem: My film is too hydrophobic (contact angle is too high) for my application.

Solution: To decrease hydrophobicity (i.e., increase hydrophilicity), you need to incorporate

more oxygen into the film structure.

Increase the Oxygen Flow: Incrementally increase the O₂/HMDSO gas flow ratio. This is the

most direct way to create a more silica-like, hydrophilic surface.[1] As the oxygen proportion

increases, the contact angle will gradually decrease.[1] For example, films deposited with a

90% oxygen to 10% HMDSO mixture can have contact angles as low as 17°.[1]

Increase RF Power: Higher RF power can lead to greater fragmentation of the HMDSO

molecule and more efficient reaction with available oxygen, though this can also affect

deposition rate and stress.[8]

Problem: The deposition process is unstable and I'm experiencing arcing.

Solution: Arcing can occur, especially at high power or with certain precursor-to-gas ratios.
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Introduce or Increase Oxygen: Adding oxygen to the plasma discharge can often stabilize

the process and reduce the occurrence of arcing, particularly at high plasma power levels

(e.g., 60 kW).[2]

Adjust Pressure and Power: Experiment with adjusting the total process pressure and RF

power. Sometimes a slightly higher pressure can help stabilize the discharge.

Data & Protocols
Data Presentation: Oxygen Ratio vs. Water Contact
Angle
The following table summarizes the effect of the oxygen percentage in the HMDSO/Oxygen

gas mixture on the resulting water contact angle of the PECVD film.

HMDSO % in
Gas Mixture

Oxygen % in
Gas Mixture

Resulting Film
Character

Water Contact
Angle (WCA)

Reference

100% 0%
Polymer-like

(Hydrophobic)
~110° [1][2]

80% 20% Intermediate ~77° [1]

10% 90%
Silica-like

(Hydrophilic)
~17° [1]

Varies
Increasing O₂

Flow

Transitioning to

Hydrophilic

Drops from

~100° to 95°
[2]

Experimental Protocols
1. General PECVD Protocol for HMDSO Deposition

This is a generalized protocol. Optimal parameters must be determined empirically for your

specific PECVD system.
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1. Substrate Preparation
(e.g., Cleaning with IPA, DI water)

2. Load Substrate & Evacuate Chamber
(to base pressure, e.g., < 7.5x10⁻⁵ Torr)

3. Introduce Gases
- Set Ar carrier gas flow (e.g., 20 sccm)
- Set HMDSO vapor flow (e.g., 4 sccm)

- Set O₂ flow to desired ratio

4. Set Process Parameters
- Pressure (e.g., 7 Pa - 0.8 mbar)

- RF Power (e.g., 30-100 W)

5. Plasma Ignition & Deposition
(Deposit for a set time, e.g., 15-20 min)

6. Vent Chamber & Remove Sample

7. Film Characterization

Contact Angle Measurement

Wettability

FTIR Analysis

Chemistry

Click to download full resolution via product page

Methodology:
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Substrate Preparation: Clean substrates (e.g., silicon wafers for FTIR, glass slides for

contact angle) thoroughly.

Chamber Setup: Place substrates onto the lower electrode of the PECVD chamber.

Evacuate the chamber to a suitable base pressure.

Gas Introduction: Introduce gases into the chamber. HMDSO vapor is typically controlled

using a heated mass flow controller.[9] Argon is often used as a carrier gas.[4][9] The critical

step is to set the flow rate of oxygen relative to the HMDSO flow to achieve the desired ratio.

[1][2]

Deposition: Set the process pressure (e.g., 0.2-0.8 mbar) and apply RF power (e.g., 13.56

MHz or pulsed kHz frequency) to ignite the plasma.[1][4] Maintain the plasma for the desired

deposition time (e.g., 15-20 minutes).[1]

Cool Down & Venting: After deposition, turn off the RF power and gas flows. Allow the

substrate to cool before venting the chamber to atmospheric pressure.

2. Water Contact Angle (WCA) Measurement

Place the coated substrate on a level stage.

Using a micropipette or automated dispenser, gently place a droplet of deionized water

(typically 2-5 µL) onto the film surface.

Immediately capture a high-resolution side-profile image of the droplet.

Use software to measure the angle formed between the substrate surface and the tangent of

the droplet at the three-phase (liquid-solid-air) contact point.

Repeat the measurement at multiple locations on the surface to ensure consistency.

3. FTIR Spectroscopy Analysis

Use a film deposited on an infrared-transparent substrate, such as a polished silicon wafer.

Obtain a background spectrum of a clean, uncoated silicon wafer.
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Place the coated wafer in the spectrometer's sample holder.

Acquire the sample spectrum over the desired range (e.g., 400-4000 cm⁻¹).[4]

The resulting absorbance or transmittance spectrum will show peaks corresponding to the

chemical bonds present in the film, allowing for the identification of Si-CH₃ and Si-O-Si

groups.[4][6]
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Film Property Issue

Contact Angle
Too Low?

ACTION:
Increase O₂/HMDSO Ratio

 Yes

ACTION:
Decrease O₂/HMDSO Ratio

 No

Contact Angle
Too High?

CHECK:
- Gas flow rate calibration

- Plasma uniformity
- Potential contamination

 No
(Inconsistent)

Re-measure & Evaluate

 Yes

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b120664?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Phone: (601) 213-4426
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